2,3-Diaminopyridine is an organic compound with the molecular formula CHN and a molecular weight of 109.13 g/mol. It is characterized by two amino groups attached to the pyridine ring at the 2 and 3 positions. This compound is known for its toxic and irritating properties, with a melting point range of 114-116 °C and a flash point of 205 °C . The structure of 2,3-diaminopyridine can be represented as follows:
textNH2 |C5H4N | NH2
2,3-Diaminopyridine is considered toxic if swallowed and can cause skin and eye irritation [4]. Always handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
More specific information on its toxicity levels and other hazards is not readily available.
While 2,3-diaminopyridine itself doesn't have a known biological mechanism of action, its primary use in research is as a:
,3-Diaminopyridine has been investigated for its potential therapeutic effects in various neurological disorders due to its ability to modulate potassium channels and neuronal activity.
It is crucial to remember that 2,3-Diaminopyridine is a potentially toxic compound and should only be handled and used with appropriate safety precautions in research settings by qualified personnel.
2,3-Diaminopyridine exhibits significant biological activity, particularly as a pharmacological agent. It has been investigated for its potential use in treating conditions like myasthenia gravis due to its ability to enhance neuromuscular transmission by inhibiting acetylcholinesterase . Furthermore, it has shown promise in various studies related to cancer treatment and neuroprotection.
There are several methods for synthesizing 2,3-diaminopyridine:
The applications of 2,3-diaminopyridine are diverse:
Studies on the interactions of 2,3-diaminopyridine have highlighted its role as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation at neuromuscular junctions. This interaction is particularly relevant in therapeutic contexts where modulation of cholinergic signaling is desired . Additionally, its interactions with other compounds have been explored for potential synergistic effects in drug formulations.
Several compounds share structural similarities with 2,3-diaminopyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
2-Aminopyridine | Structure | Contains one amino group; used as a precursor in synthesis. |
3-Aminopyridine | Structure | Contains one amino group; utilized in pharmaceuticals. |
4-Aminopyridine | Structure | Known for its role in treating multiple sclerosis symptoms. |
2,6-Diaminopurine | Structure | A purine derivative; involved in nucleic acid metabolism. |
The unique aspect of 2,3-diaminopyridine lies in its dual amino functionality at the 2 and 3 positions on the pyridine ring, which distinguishes it from other aminopyridines that typically possess only one amino group.
Acute Toxic;Irritant